molecular formula C13H12ClNO2S B12609930 Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate CAS No. 918658-86-3

Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate

Cat. No.: B12609930
CAS No.: 918658-86-3
M. Wt: 281.76 g/mol
InChI Key: MZTOXPUUUMIAKH-UHFFFAOYSA-N
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Description

Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators, resulting in anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate is unique due to its specific combination of a chlorophenyl group and an ethyl ester group attached to the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

918658-86-3

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-12(16)7-11-8-15-13(18-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3

InChI Key

MZTOXPUUUMIAKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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